3-(2-methyl-1H-indol-3-yl)propanoic acid

Lipophilicity Physicochemical Properties Lead Optimization

3-(2-Methyl-1H-indol-3-yl)propanoic acid (CAS 1136-87-4) is a C2-methylated derivative of indole-3-propionic acid (IPA), belonging to the class of indole-3-alkanoic acids. It possesses a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 1136-87-4
Cat. No. B073217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methyl-1H-indol-3-yl)propanoic acid
CAS1136-87-4
Synonyms2-METHYL-1H-INDOLE-3-PROPANOIC ACID
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)CCC(=O)O
InChIInChI=1S/C12H13NO2/c1-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7H2,1H3,(H,14,15)
InChIKeyMVCHNOBEGHXCDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methyl-1H-indol-3-yl)propanoic Acid (CAS 1136-87-4): A 2-Methyl-Substituted Indole-3-Propionic Acid Building Block for Research and Synthesis


3-(2-Methyl-1H-indol-3-yl)propanoic acid (CAS 1136-87-4) is a C2-methylated derivative of indole-3-propionic acid (IPA), belonging to the class of indole-3-alkanoic acids. It possesses a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol [1]. This compound serves as a versatile synthetic intermediate and a substrate analog for mechanistic enzymology studies, particularly in radical S-adenosyl-L-methionine (SAM) enzyme research [2]. Its substitution pattern distinguishes it from the parent IPA and positional isomers, providing unique properties for specific research applications.

Why Generic Indole-3-Propionic Acid Substitution Fails: The Significance of C2-Methylation in 3-(2-Methyl-1H-indol-3-yl)propanoic Acid


Indole-3-propionic acid (IPA) and its derivatives are not interchangeable due to the profound impact of substituent position on biological activity, enzyme recognition, and physicochemical properties. The introduction of a methyl group at the C2 position of the indole ring, as in 3-(2-methyl-1H-indol-3-yl)propanoic acid, sterically and electronically alters the molecule, which can change its binding affinity to enzymes like NosL and monoamine oxidase (MAO) compared to the unsubstituted IPA or its C3-chain-substituted isomers [1][2]. Generic substitution without verification of these specific interactions can lead to failed enzymatic assays or incorrect mechanistic conclusions. The following quantitative evidence details these critical differentiations.

Quantitative Differentiation Evidence for Procuring 3-(2-Methyl-1H-indol-3-yl)propanoic Acid


Enhanced Lipophilicity and Altered Physicochemical Profile vs. Indole-3-Propionic Acid (IPA)

The addition of a methyl group at the C2 position of the indole ring in 3-(2-methyl-1H-indol-3-yl)propanoic acid (MW 203.24 g/mol) increases its molecular weight and, by structural inference, its lipophilicity compared to the parent compound indole-3-propionic acid (IPA, MW 189.21 g/mol). This modification can enhance membrane permeability in biological assays and alter chromatographic retention times in analytical methods [1].

Lipophilicity Physicochemical Properties Lead Optimization

Acceptance as a Substrate Analog by the Radical SAM Enzyme NosL, Unlike Unsubstituted Tryptophan

In a mechanistic study of the radical S-adenosyl-L-methionine (SAM) enzyme NosL, 2-methyl-3-(indol-3-yl)propanoic acid (MIPA) was used as a substrate analogue. The enzyme accepted MIPA and converted it into 3-methyl-2-indolic acid (MIA), a key intermediate in nosiheptide antibiotic biosynthesis. This conversion demonstrated that hydrogen abstraction occurs from the amino group of the natural substrate L-tryptophan, a result that contrasts with the unsubstituted L-tryptophan control where the abstraction site was ambiguous [1].

Enzymology Antibiotic Biosynthesis Mechanistic Probes

Distinct Regioselectivity in Iron(III)-Catalyzed Hydroarylation vs. Unsubstituted Indole

In the iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles, 2-methylindole (a direct synthetic precursor or related compound) showed distinct reactivity, yielding 3-indolylacrylic acid and its ethyl ester in high yields instead of the anticipated 3,3-bis(indolyl)propanoic acid derivative. This contrasts with the reaction of unsubstituted indole, which under identical conditions afforded the bis(indol-3-yl)propanoic acid in high yields [1].

Synthetic Methodology Regioselective Synthesis Bisindole Compounds

MAO-A Modulatory Potential via Its Hydrazide Derivative Compared to Unsubstituted Indole Hydrazides

Historical studies on the hydrazide derivative of beta-(2-methyl indolyl-3) propionic acid demonstrated a unique activating effect on serotonin deamination in rat brain MAO in vitro when the enzyme was partially inhibited by iproniazid. This activation was not observed with some other indolylalkyl hydrazides, suggesting that the 2-methyl substitution on the indole ring contributes to this specific MAO-A modulatory behavior [1].

Monoamine Oxidase Neuroscience Enzyme Modulation

High-Impact Application Scenarios for 3-(2-Methyl-1H-indol-3-yl)propanoic Acid Based on Quantitative Evidence


Mechanistic Probe in Radical SAM Enzymology for Antibiotic Biosynthesis Research

Researchers investigating the biosynthesis of thiopeptide antibiotics like nosiheptide require this compound as a substrate analog for the radical SAM enzyme NosL. The evidence demonstrates that it is uniquely converted to MIA, enabling the elucidation of the hydrogen abstraction mechanism, a capability not offered by the natural substrate L-tryptophan .

Synthesis of Indole-Acrylic Acid Conjugates via Regioselective Catalysis

Medicinal chemistry groups focusing on bisindole or indole-acrylic acid derivatives should select this compound or its precursor 2-methylindole for the iron(III)-catalyzed hydroarylation reaction. The C2-methyl group directs the reaction to produce 3-indolylacrylic acid scaffolds in high yield, a product outcome not achievable with unsubstituted indole under identical conditions .

Lead Optimization for Lipophilic Indole-Based CNS Drug Candidates

Given the predicted increase in lipophilicity (cLogP) due to C2-methylation compared to IPA, this compound serves as a superior starting point for CNS drug discovery programs where enhanced blood-brain barrier penetration is desired. The experimental determination of its logP and permeability can provide critical SAR data for neuroscience-focused medicinal chemistry .

Precursor for Developing Selective MAO-A Modulators

Neuroscience laboratories studying monoamine oxidase can utilize this free acid as a precursor to synthesize hydrazide derivatives. Historical evidence indicates that the 2-methyl substitution on the indole ring contributes to a unique MAO-A activation profile under specific inhibitory conditions, a phenotype worth exploring with modern quantitative enzymatic assays .

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